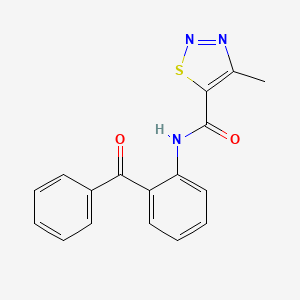

N-(2-benzoylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-benzoylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, also known as BMK-1, is a synthetic compound that has been studied for its potential use in various scientific applications. This compound belongs to the class of thiadiazole derivatives and has shown promising results in several studies. In

Wissenschaftliche Forschungsanwendungen

Synthesis of Benzodiazepines

N-(2-Benzoylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is used in the synthesis of benzodiazepines . Benzodiazepines possess a wide spectrum of valuable pharmacological effects and are among the leading drugs, commonly prescribed ones for various pathologies . The continuous flow synthesis of six benzodiazepines from aminobenzophenones has been described .

Formation of Three-Centered Hydrogen Bonds

The compound is used as a model for the study of the formation of three-centered hydrogen bonds . The formation of these bonds in oxalyl derivatives was demonstrated in the solid state by the X-ray diffraction analysis of the geometric parameters associated with the molecular structures .

Study of Solvent Effects

The compound is used to study the solvent effect on the chemical shift of H6 [δH6 (DMSO- d6 )–δH6 (CDCl 3 )] and Δδ (ΝΗ) / Δ T measurements, in DMSO- d6 as solvent . These measurements have been used to establish the energetics associated with intramolecular hydrogen bonding .

Study of Steric Effects

N-(2-Benzoylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is used to study steric effects . Two center intramolecular HB is not allowed in N-(2-benzoylphenyl)acetamide either in the solid state or in DMSO- d6 solution because of the unfavorable steric effects of the o-benzoyl group .

Study of Proton Mobility

The compound is used to study proton mobility . This is important in understanding the behavior of protons in different chemical environments .

Study of Cooperativity

N-(2-Benzoylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is used to study cooperativity . This is a fundamental concept in chemistry and biology, describing the behavior of molecules in a system where the effect of an individual molecule is enhanced by the presence of other molecules .

Wirkmechanismus

Target of Action

The primary target of N-(2-benzoylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is the peroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in regulating lipid and glucose metabolism, adipogenesis, and inflammation .

Mode of Action

N-(2-benzoylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide interacts with its target, PPARγ, by binding to it and activating it . This activation leads to changes in the transcription of specific genes that are involved in lipid and glucose metabolism, adipogenesis, and inflammation .

Biochemical Pathways

Upon activation by N-(2-benzoylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, PPARγ influences several biochemical pathways. These include pathways involved in lipid metabolism, glucose homeostasis, and inflammation . The downstream effects of these pathways include improved insulin sensitivity, reduced levels of circulating lipids, and decreased inflammatory responses .

Result of Action

The molecular and cellular effects of N-(2-benzoylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide’s action include changes in gene expression that lead to improved insulin sensitivity, reduced levels of circulating lipids, and decreased inflammatory responses . These effects can contribute to the management of conditions such as type 2 diabetes and metabolic syndrome .

Eigenschaften

IUPAC Name |

N-(2-benzoylphenyl)-4-methylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O2S/c1-11-16(23-20-19-11)17(22)18-14-10-6-5-9-13(14)15(21)12-7-3-2-4-8-12/h2-10H,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFNROTZNSMTTLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-benzoylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluoro-2-methylphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2640796.png)

![2-methyl-8-nitro-3-(3-(trifluoromethyl)phenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2640797.png)

![methyl 4-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2640799.png)

![4-[(5-chloro-2-hydroxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2640801.png)

![(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2640803.png)

amine](/img/structure/B2640806.png)

![4-{[(3-chlorobenzyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2640808.png)

![N-(5-chloro-2-methoxyphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2640810.png)

![N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-4-methoxybenzenecarboxamide](/img/structure/B2640813.png)

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-methylbutan-1-one](/img/structure/B2640815.png)

![2-Butan-2-ylsulfanyl-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2640819.png)